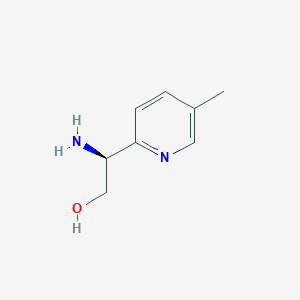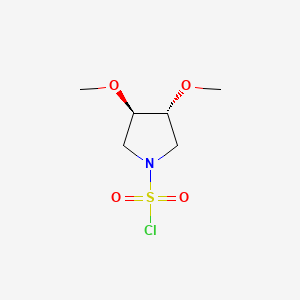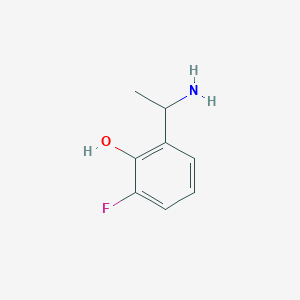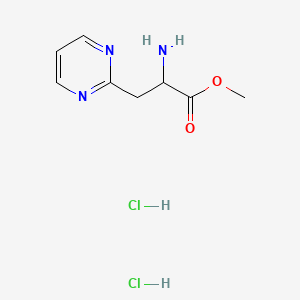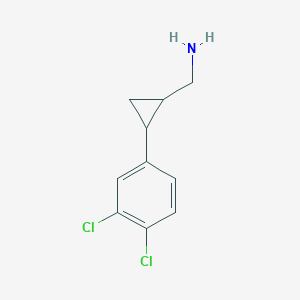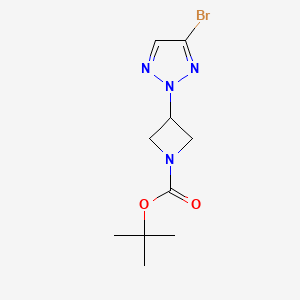
tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of azetidine and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring:
Bromination: The bromine atom is introduced using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the triazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Cycloaddition Reactions: The azetidine and triazole rings can undergo cycloaddition reactions with suitable partners.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azide or alkoxide derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- Structural Differences: While similar in having triazole rings, the presence of different ring systems (azetidine vs. piperidine) and substituents (bromo vs. other functional groups) distinguishes these compounds.
- Unique Properties: The azetidine ring in tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H15BrN4O2 |
|---|---|
Poids moléculaire |
303.16 g/mol |
Nom IUPAC |
tert-butyl 3-(4-bromotriazol-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-7(6-14)15-12-4-8(11)13-15/h4,7H,5-6H2,1-3H3 |
Clé InChI |
RDEIQGHXUWUZNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2N=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


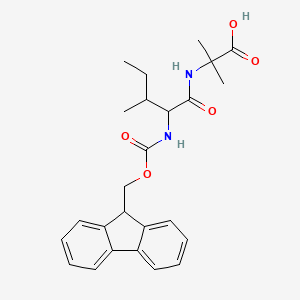
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/no-structure.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)


![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)

